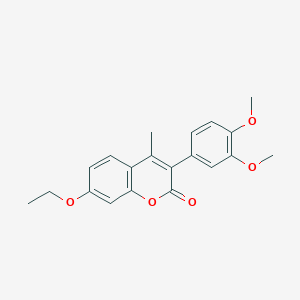
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one” is a complex organic molecule. It contains functional groups such as ethers and ketones, which are common in many organic compounds . The presence of the dimethoxyphenyl group suggests that it may have similar properties to other compounds with this group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was analyzed using FT-IR, UV–visible, 1 H NMR, HRMS techniques .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. For example, a compound with a similar structure, “3,4-Dimethoxyphenylacetic acid”, reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, “3,4-Dimethoxyphenylacetone”, has a flash point of over 110 °C .Aplicaciones Científicas De Investigación
Structural Analyses and Tautomerism
Research on NH-pyrazoles related to the structural framework of 3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one reveals insights into annular tautomerism, demonstrating complex patterns of hydrogen bonding and crystallization behaviors in compounds lacking hydroxyl groups. This understanding aids in deciphering molecular interactions and stability, relevant for designing molecules with specific properties (Cornago et al., 2009).
Lactonization and Chemical Reactivity
The study of lactonization products of structurally related compounds highlights the preferred pathways and structural consequences of such reactions. These findings have implications for synthesizing and modifying compounds for enhanced bioactivity or specific research applications (Evans et al., 1995).
Flavone Structures and Antioxidant Potential
Investigations into the structure of flavones, including hymenoxin, provide insights into their antioxidant capacity and molecular geometry. Such research underscores the potential of these compounds in developing therapeutics or supplements targeting oxidative stress-related conditions (Watson et al., 1991).
Synthesis and Modification Techniques
Studies on the reactivity of isocoumarins and the synthesis of dimers from dimethoxyphenol illustrate advanced techniques in organic synthesis, enabling the production of compounds with high antioxidant capacity. These methodologies are crucial for the development of novel drugs and chemicals with specific biological activities (Yamato et al., 1980); (Adelakun et al., 2012).
Photophysical Studies and Chemosensors
Research on substituted 1,2-diarylethenes, including dimethoxycyano-substituted compounds, showcases the utility of these molecules in studying twisted intramolecular charge transfer fluorescence. This work contributes to the development of new materials and sensors for detecting metal ions and other analytes with high sensitivity and specificity (Singh & Kanvah, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-5-24-14-7-8-15-12(2)19(20(21)25-17(15)11-14)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFMQWWLMMJPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

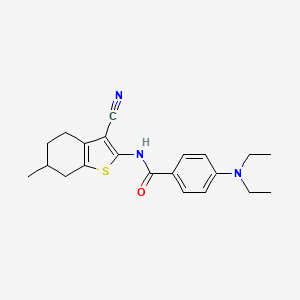
![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2934707.png)
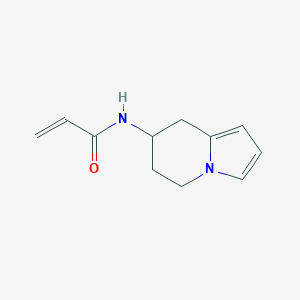
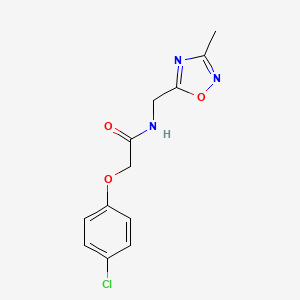
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)
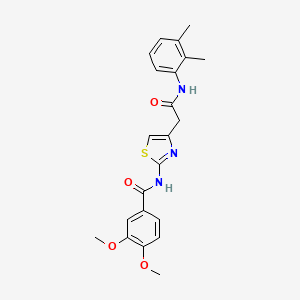
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)
